molecular formula C12H19N3 B1482020 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 2098141-12-7

3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B1482020
CAS No.: 2098141-12-7
M. Wt: 205.3 g/mol
InChI Key: OKDLKXMOODOAQV-UHFFFAOYSA-N
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Description

3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine, also known as 3CPP, is an organic compound belonging to the class of heterocyclic compounds. It is a cyclic amine, consisting of a pyrazole ring with two cyclopropyl substituents located at the 3- and 5-positions. 3CPP has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Pyrazoline Derivatives in Research

Pyrazoline derivatives are a class of five-membered ring heterocyclic compounds with significant interest in medicinal and organic chemistry due to their diverse biological activities. They are known for their potential in synthesizing various heterocyclic compounds, including anticancer agents.

  • Synthetic Applications : Pyrazoline derivatives serve as valuable intermediates in the synthesis of heterocyclic compounds. For instance, the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives makes them useful building blocks for creating a wide range of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, and others. This versatility highlights the potential utility of pyrazoline derivatives in synthetic chemistry for creating new molecules with possible therapeutic applications (Gomaa & Ali, 2020).

  • Anticancer Research : Pyrazoline derivatives have been investigated for their anticancer properties. Research indicates that various synthesized pyrazoline derivatives exhibit significant biological effects against cancer, encouraging further exploration in this area. The structural diversity of pyrazoline compounds allows for the development of new anticancer agents, demonstrating the compound's relevance in pharmacological research (Ray et al., 2022).

  • Pharmacological Properties : Pyrazolines are recognized for their broad pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This wide range of activities makes pyrazoline derivatives an important focus of research for developing new therapeutic agents (Shaaban et al., 2012).

Properties

IUPAC Name

3-(3,5-dicyclopropylpyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-6-1-7-15-12(10-4-5-10)8-11(14-15)9-2-3-9/h8-10H,1-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDLKXMOODOAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCCN)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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